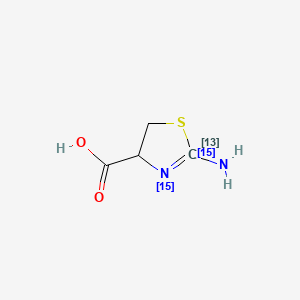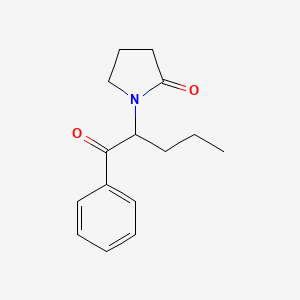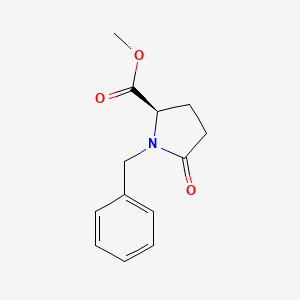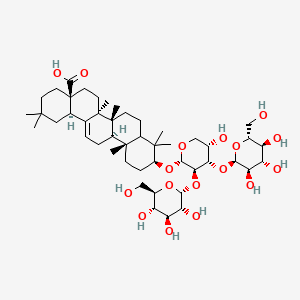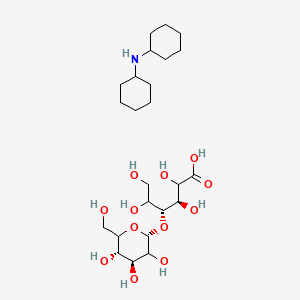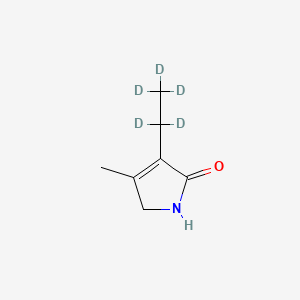
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Vue d'ensemble
Description
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one is a deuterated derivative of a pyrrolidinone compound Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the ethyl group, resulting in a compound with unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one typically involves the deuteration of the corresponding non-deuterated compound. One common method is the photochemical addition of deuterium bromide to ethylene-d4, followed by further reactions to introduce the pyrrolidinone structure . The reaction conditions often require controlled temperatures and the use of deuterated reagents to ensure high deuterium incorporation.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas and deuterated reagents. The production process must ensure high purity and isotopic enrichment to meet the standards required for research applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the development of stable isotopic standards for analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions compared to hydrogen . This property makes it valuable in studying reaction mechanisms and metabolic pathways.
Comparaison Avec Des Composés Similaires
3-(Ethyl)-1,5-dihydro-4-methyl-2H-pyrrol-2-one: The non-deuterated analog of the compound.
3-(Methyl-d3)-1,5-dihydro-4-methyl-2H-pyrrol-2-one: Another deuterated derivative with deuterium in the methyl group.
3-(Propyl-d7)-1,5-dihydro-4-methyl-2H-pyrrol-2-one: A similar compound with a deuterated propyl group.
Uniqueness: 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one is unique due to the specific placement of deuterium atoms in the ethyl group, which can significantly impact its chemical and physical properties. This uniqueness makes it particularly useful in studies requiring precise isotopic labeling and tracing.
Propriétés
IUPAC Name |
3-methyl-4-(1,1,2,2,2-pentadeuterioethyl)-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNTSVMJWIYTQ-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747720 | |
| Record name | 3-(~2~H_5_)Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028809-94-0 | |
| Record name | 3-(~2~H_5_)Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


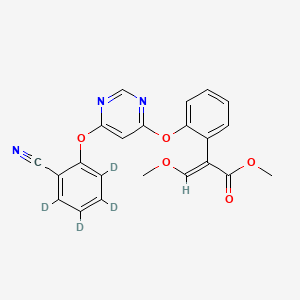
![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)

